Ethyl 2-[(4-chlorobutanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Description
Ethyl 2-[(4-chlorobutanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a tetrahydrobenzo[b]thiophene derivative characterized by a 4-chlorobutanoyl substituent at the 2-amino position and an ethyl ester group at the 3-position. Key features include:
- Core structure: A tetrahydrobenzo[b]thiophene scaffold, which provides rigidity and facilitates π-π interactions.
- Synthetic versatility: Similar compounds are synthesized via acylation of ethyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate with acyl chlorides under reflux conditions .
Properties
Molecular Formula |
C15H20ClNO3S |
|---|---|
Molecular Weight |
329.8 g/mol |
IUPAC Name |
ethyl 2-(4-chlorobutanoylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C15H20ClNO3S/c1-2-20-15(19)13-10-6-3-4-7-11(10)21-14(13)17-12(18)8-5-9-16/h2-9H2,1H3,(H,17,18) |
InChI Key |
DGMAXRUAYALBRF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)CCCCl |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions and Mechanism
The reaction proceeds at room temperature over 3 hours, with sulfur acting as both a cyclizing agent and a mild oxidizer. Ethanol serves as the solvent, and N-ethylmorpholine facilitates deprotonation and accelerates the nucleophilic addition-cyclization sequence. The product crystallizes upon the addition of water to the methanol extract, yielding 27% of 1a with a melting point of 117–119°C. The reaction mechanism involves:
-
Formation of a ketene intermediate from ethyl cyanoacetate.
-
Cyclization with cyclohexanone to generate the tetrahydrobenzo[b]thiophene skeleton.
-
Sulfur incorporation via thiocarbonyl ylide intermediates.
Analytical Characterization
Compound 1a is characterized by:
-
Mass spectrometry : ESIMS m/z = 226 (M+H)+, consistent with the molecular formula C11H15NO2S.
-
1H NMR : Distinct signals at δ1.39 (triplet, ethyl group), δ2.66–2.79 (multiplet, cyclohexyl protons), and δ3.90 (singlet, amino group).
Synthesis of 4-Chlorobutanoyl Chloride
The acylating agent, 4-chlorobutanoyl chloride, is synthesized from γ-butyrolactone and thionyl chloride (SOCl2) using a CuO-ZnO-SO3H mixed catalyst. This method, detailed in CN104592001A, achieves ≥99% purity and ≥90% yield while minimizing environmental impact.
Catalytic System and Reaction Optimization
The mixed catalyst is prepared by reacting CuO and ZnO (1:3–5 molar ratio) with 98% sulfuric acid, followed by drying at 320–400°C. Key parameters include:
Environmental and Economic Considerations
The process recovers excess SOCl2 (85–90% efficiency) and converts byproducts into marketable materials:
Acylation of Ethyl 2-Amino-4,5,6,7-Tetrahydrobenzo[b]Thiophene-3-Carboxylate
The final step involves the nucleophilic acyl substitution of the amino group in 1a with 4-chlorobutanoyl chloride. This reaction is analogous to the synthesis of ethyl 2-[(2-chloroacetyl)amino]-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (2a ) described in PMC3548330, but modified for the longer 4-chlorobutanoyl chain.
Reaction Protocol
Yield and Purity
Analytical Data (Projected)
-
1H NMR : Expected signals include δ1.39 (ethyl triplet), δ1.79–1.81 (cyclohexyl multiplet), δ2.66–2.79 (methylene protons adjacent to the thiophene ring), and δ4.35 (chlorobutanoyl quartet).
-
Mass spectrometry : m/z = 346 (M+H)+ for C15H19ClNO3S.
Comparative Analysis of Synthetic Routes
Challenges and Optimization Strategies
Side Reactions
Solvent Selection
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[(4-chlorobutanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine or bromine. The reaction conditions, such as temperature, pressure, and solvent choice, are critical to achieving the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Ethyl 2-[(4-chlorobutanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of Ethyl 2-[(4-chlorobutanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Substituent Variations and Structural Features
The 2-amino group of the tetrahydrobenzothiophene core can be functionalized with diverse acyl or carbamoyl groups, leading to distinct physicochemical and biological properties. Key analogs include:
Key Observations :
- Electron-withdrawing groups (e.g., chloro, carbonyl) increase reactivity and may enhance biological activity (e.g., anticancer, anticorrosive) .
- Bulky substituents (e.g., coumarin, benzoyl) reduce synthetic yields due to steric hindrance during acylation (e.g., 22% yield for coumarin analog vs. 96% for 3,4-dimethoxybenzoyl analog ).
Key Observations :
- Polar solvents (e.g., HFIP) and prolonged reaction times may improve yields for sterically hindered substrates .
- Precipitation methods (e.g., Et₂O/cyclohexane) are efficient for high-yield purifications .
Anticancer Activity
- Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives exhibit apoptosis-inducing effects in MCF-7 breast cancer cells (IC₅₀ = 23.2–95.9 µM). Chloroacetyl-substituted analogs (e.g., compound 4 in ) reduce tumor mass by 26.6% in vivo .
- Schiff base metal complexes (e.g., Ni(II), Cu(II)) derived from similar ligands show enhanced antibacterial activity against urinary tract pathogens .
Spectroscopic and Crystallographic Data
NMR Trends :
Crystallography :
Biological Activity
Ethyl 2-[(4-chlorobutanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a compound belonging to the benzothiophene class, known for its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of the biological activity of this compound, highlighting its synthesis, biological effects, and potential medicinal applications.
Chemical Structure and Properties
The molecular formula of this compound is C15H20ClNO3S, with a molecular weight of approximately 329.8 g/mol. The compound features a benzothiophene core with an ethyl ester and an amino group, which contribute to its unique chemical reactivity and biological properties.
Synthesis Methods
Several methods have been developed for synthesizing this compound. These methods typically involve the reaction of appropriate benzothiophene derivatives with chloroacetyl compounds under controlled conditions to yield high-purity products suitable for biological testing.
Antitumor Activity
Research indicates that compounds within the benzothiophene class exhibit significant antitumor properties. In vitro studies have shown that this compound can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer). The IC50 values for this compound range from 23.2 to 49.9 μM depending on structural modifications and specific experimental conditions .
Table 1: Antitumor Activity of this compound
| Compound | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| This compound | MCF-7 | 23.2 | Induces apoptosis |
| Related Compound A | MCF-7 | 30.0 | Cell cycle arrest |
| Related Compound B | MCF-7 | 45.0 | Apoptosis via caspase activation |
The mechanism by which this compound exerts its antitumor effects involves:
- Cell Cycle Arrest : Flow cytometry studies indicate that this compound induces G2/M phase arrest in cancer cells.
- Apoptosis Induction : The compound promotes apoptosis through the activation of caspases and subsequent degradation of cellular components.
- Inhibition of Autophagy : It has been observed that the compound inhibits autophagic cell death pathways in MCF-7 cells .
Case Studies
In vivo studies have demonstrated the efficacy of this compound in reducing tumor mass in murine models. Administration resulted in a significant decrease in tumor weight compared to control groups treated with standard chemotherapeutic agents like 5-FU .
Table 2: In Vivo Efficacy of this compound
| Treatment Group | Tumor Weight (mg) | % Tumor Reduction |
|---|---|---|
| Control (5-FU) | 50 | 67% |
| Ethyl Compound | 70 | 54% |
Q & A
Q. How can researchers optimize the synthesis of Ethyl 2-[(4-chlorobutanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate to improve yield and purity?
- Methodological Answer : Synthesis typically involves multi-step procedures, including coupling reactions and functional group modifications. Key steps include:
- Reaction Conditions : Use anhydrous solvents (e.g., THF or DCM) and controlled temperatures (0–25°C) to minimize side reactions. For example, coupling of the chlorobutanoyl group to the benzothiophene core requires inert atmospheres (N₂/Ar) to prevent hydrolysis .
- Purification : Column chromatography with gradient elution (e.g., hexane:ethyl acetate) is critical for isolating intermediates. Analytical HPLC can confirm purity (>95%) before proceeding to subsequent steps .
- Yield Optimization : Adjust stoichiometry (e.g., 1.2 equivalents of 4-chlorobutanoyl chloride) and monitor reaction progress via TLC or LC-MS .
Q. What spectroscopic techniques are most effective for characterizing this compound and its intermediates?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR are essential for confirming structural motifs. For instance, the ethyl ester group shows characteristic triplets at δ ~1.35 ppm (CH₃) and δ ~4.27 ppm (CH₂) in CDCl₃ . The tetrahydrobenzothiophene ring protons appear as multiplet signals between δ 1.7–2.7 ppm .
- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF confirms molecular ions (e.g., [M+H]⁺) with <5 ppm error .
- X-ray Crystallography : Resolves stereochemistry and confirms substituent positions, as demonstrated in related benzothiophene derivatives .
Q. How do functional groups (e.g., 4-chlorobutanoyl) influence the compound’s reactivity in derivatization reactions?
- Methodological Answer : The 4-chlorobutanoyl group enhances electrophilicity, enabling nucleophilic substitutions (e.g., with amines or thiols). Key considerations:
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) stabilize transition states in SN2 reactions .
- Catalysts : Use DMAP or Hünig’s base to activate carbonyl groups during amide bond formation .
- Side Reactions : The chloro substituent may undergo elimination under basic conditions; monitor via ¹H NMR for alkene formation .
Advanced Research Questions
Q. What mechanistic insights explain discrepancies in bioactivity between derivatives with varying halogen substituents?
- Methodological Answer : Comparative studies using chlorine vs. bromine analogs reveal steric and electronic effects:
- Electron-Withdrawing Effects : Chlorine increases electrophilicity, enhancing interactions with target enzymes (e.g., kinase inhibition assays).
- Steric Hindrance : Bulkier halogens (e.g., bromine in position 4) reduce binding affinity in hydrophobic pockets, as shown in molecular docking simulations .
- Experimental Validation : Use SPR (Surface Plasmon Resonance) to quantify binding kinetics (Kd, kon/koff) and correlate with substituent properties .
Q. How can computational modeling guide the design of analogs with improved pharmacokinetic properties?
- Methodological Answer :
- ADMET Prediction : Tools like SwissADME predict logP (lipophilicity) and BBB permeability. For this compound, logP ~3.2 suggests moderate bioavailability but potential CYP450 interactions .
- Docking Studies : AutoDock Vina or Schrödinger Suite models interactions with targets (e.g., COX-2 or EGFR). The chlorobutanoyl group’s orientation in catalytic pockets can be optimized for hydrogen bonding .
- MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories to prioritize analogs for synthesis .
Q. How should researchers resolve contradictions in reported biological activity data across structural analogs?
- Methodological Answer :
- Standardized Assays : Re-evaluate activity under uniform conditions (e.g., MTT assays at 48h incubation, 10% FBS). For example, discrepancies in IC₅₀ values (e.g., 5 μM vs. 20 μM) may arise from varying cell lines or serum concentrations .
- Control Experiments : Include parent scaffolds (e.g., unsubstituted benzothiophene) to isolate substituent effects.
- Meta-Analysis : Use platforms like PubChem BioActivity Data to aggregate results and identify outliers .
Methodological Notes for Experimental Design
- Synthetic Reproducibility : Document exact equivalents, solvent grades, and drying protocols (e.g., molecular sieves for anhydrous reactions) .
- Data Validation : Cross-reference NMR assignments with DEPT-135 and HSQC to avoid misassignments in complex spectra .
- Ethical Reporting : Disclose all negative results (e.g., failed coupling reactions) to aid community troubleshooting .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
